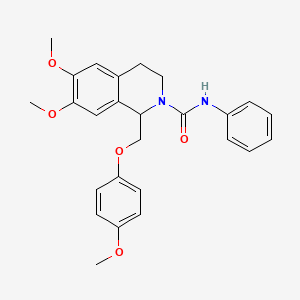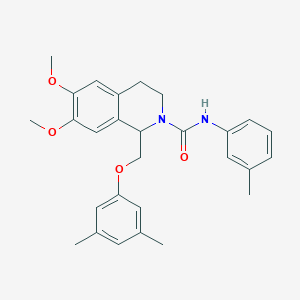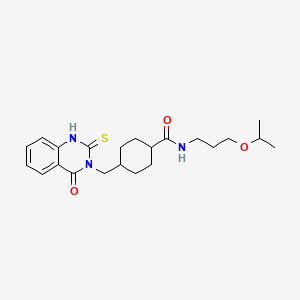
6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrahydroisoquinoline core, which is substituted with methoxy groups and a phenoxy methyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution Reactions:
Phenoxy Methylation: The phenoxy methyl group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable methylating agent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoquinoline derivative reacts with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include alkoxides and thiolates, often used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups typically yields quinones, while reduction of nitro groups yields amines.
Scientific Research Applications
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
CIQ (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone): Known for its selective potentiation of NMDA receptors containing NR2C and NR2D subunits.
Other Tetrahydroisoquinoline Derivatives: Compounds with similar core structures but different substituents, such as those with different alkyl or aryl groups.
Uniqueness
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and phenoxy methyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H28N2O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C26H28N2O5/c1-30-20-9-11-21(12-10-20)33-17-23-22-16-25(32-3)24(31-2)15-18(22)13-14-28(23)26(29)27-19-7-5-4-6-8-19/h4-12,15-16,23H,13-14,17H2,1-3H3,(H,27,29) |
InChI Key |
QABOGQUOXNKGFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11211018.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11211023.png)
![(3Z)-1-(azepan-1-ylmethyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11211030.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11211036.png)

![7-Ethoxy-5-(3-fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11211043.png)


![1-(3-chloro-4-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11211070.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate](/img/structure/B11211076.png)
![2-chloro-6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211087.png)
![3-[(2-Ethylphenyl)carbamoyl]-7-(thiophen-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11211088.png)
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11211091.png)
